Cas no 2060031-79-8 (6-Quinolinecarboxylic acid, 8-(4-bromophenyl)-7-(trifluoromethyl)-)

6-Quinolinecarboxylic acid, 8-(4-bromophenyl)-7-(trifluoromethyl)- 化学的及び物理的性質
名前と識別子
-
- 6-Quinolinecarboxylic acid, 8-(4-bromophenyl)-7-(trifluoromethyl)-
-
- MDL: MFCD30476570
- インチ: 1S/C17H9BrF3NO2/c18-11-5-3-9(4-6-11)13-14(17(19,20)21)12(16(23)24)8-10-2-1-7-22-15(10)13/h1-8H,(H,23,24)
- InChIKey: CZKGFSOYGSWHOM-UHFFFAOYSA-N
- SMILES: N1C2C(=CC(C(O)=O)=C(C(F)(F)F)C=2C2=CC=C(Br)C=C2)C=CC=1
6-Quinolinecarboxylic acid, 8-(4-bromophenyl)-7-(trifluoromethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-318492-2.5g |
2060031-79-8 | 2.5g |
$3304.0 | 2023-09-05 | |||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01063244-1g |
8-(4-Bromophenyl)-7-(trifluoromethyl)quinoline-6-carboxylic acid |
2060031-79-8 | 95% | 1g |
¥8323.0 | 2023-03-11 | |
Enamine | EN300-318492-1.0g |
2060031-79-8 | 1g |
$0.0 | 2023-06-07 | |||
Enamine | EN300-318492-5.0g |
2060031-79-8 | 5.0g |
$4890.0 | 2023-02-24 | |||
Enamine | EN300-318492-0.05g |
2060031-79-8 | 0.05g |
$1417.0 | 2023-09-05 | |||
Enamine | EN300-318492-0.5g |
2060031-79-8 | 0.5g |
$1619.0 | 2023-09-05 | |||
Enamine | EN300-318492-10g |
2060031-79-8 | 10g |
$7250.0 | 2023-09-05 | |||
Enamine | EN300-318492-1g |
2060031-79-8 | 1g |
$1686.0 | 2023-09-05 | |||
Enamine | EN300-318492-0.25g |
2060031-79-8 | 0.25g |
$1551.0 | 2023-09-05 | |||
Enamine | EN300-318492-5g |
2060031-79-8 | 5g |
$4890.0 | 2023-09-05 |
6-Quinolinecarboxylic acid, 8-(4-bromophenyl)-7-(trifluoromethyl)- 関連文献
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
7. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
6-Quinolinecarboxylic acid, 8-(4-bromophenyl)-7-(trifluoromethyl)-に関する追加情報
Introduction to 6-Quinolinecarboxylic acid, 8-(4-bromophenyl)-7-(trifluoromethyl) and Its Significance in Modern Chemical Biology
The compound with the CAS number 2060031-79-8, identified as 6-Quinolinecarboxylic acid, 8-(4-bromophenyl)-7-(trifluoromethyl), represents a fascinating molecule in the realm of chemical biology. This compound belongs to the quinoline family, a class of heterocyclic aromatic organic compounds that have garnered significant attention due to their diverse pharmacological properties. The structural features of this molecule, particularly the presence of a bromophenyl group at the 8-position and a trifluoromethyl group at the 7-position, endow it with unique chemical and biological characteristics that make it a valuable scaffold for drug discovery and molecular research.
Quinoline derivatives have been extensively studied for their potential applications in treating various diseases, including malaria, bacterial infections, and even certain types of cancer. The structural motif of quinoline is known to interact favorably with biological targets such as enzymes and receptors, making it an ideal platform for medicinal chemistry modifications. In the case of 6-Quinolinecarboxylic acid, 8-(4-bromophenyl)-7-(trifluoromethyl), the introduction of electron-withdrawing groups like the trifluoromethyl moiety enhances its binding affinity and selectivity towards specific biological targets. This modification is particularly significant in the development of next-generation therapeutics where precise targeting is crucial.
The bromophenyl substituent at the 8-position adds another layer of complexity to the molecule's reactivity. Bromine is a halogen that can participate in various chemical transformations, including cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are widely used in synthetic organic chemistry to construct complex molecular architectures. The presence of a bromine atom makes this compound a versatile intermediate for further functionalization, allowing chemists to explore a wide range of derivatives with tailored properties.
Recent advancements in chemical biology have highlighted the importance of structure-activity relationships (SAR) in drug design. The compound 6-Quinolinecarboxylic acid, 8-(4-bromophenyl)-7-(trifluoromethyl) exemplifies how strategic modifications can lead to improved pharmacological profiles. For instance, studies have shown that the trifluoromethyl group can enhance metabolic stability and binding affinity by influencing electronic distributions and steric interactions. Similarly, the bromophenyl group can modulate solubility and bioavailability, making it an attractive feature for drug development.
In addition to its potential as a drug scaffold, this compound has been explored in various research applications. Its ability to serve as a precursor for more complex molecules has made it valuable in synthetic chemistry. Researchers have leveraged its structural features to develop novel inhibitors targeting enzymes involved in cancer progression and inflammation. The quinoline core itself is known to exhibit anti-inflammatory properties, which has been further enhanced by the presence of electron-withdrawing groups.
The integration of computational methods into drug discovery has also played a pivotal role in understanding the behavior of compounds like 6-Quinolinecarboxylic acid, 8-(4-bromophenyl)-7-(trifluoromethyl). Molecular modeling techniques have been employed to predict how this molecule interacts with biological targets at the atomic level. These predictions are crucial for optimizing lead compounds before they enter preclinical testing. By leveraging computational power, researchers can accelerate the drug discovery process and reduce experimental costs.
One notable application of this compound is in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways and are often implicated in diseases such as cancer. The quinoline scaffold provides an excellent platform for designing kinase inhibitors due to its ability to bind tightly to the active site of these enzymes. The modifications at the 7- and 8-positions further enhance specificity by interacting with key residues in the kinase pocket.
Another area where this compound has shown promise is in antimicrobial research. The rise of antibiotic-resistant bacteria has necessitated the discovery of novel antimicrobial agents. Quinoline derivatives have been identified as potential candidates due to their ability to disrupt bacterial cell wall synthesis and DNA replication. The structural features of 6-Quinolinecarboxylic acid, 8-(4-bromophenyl)-7-(trifluoromethyl) make it an interesting candidate for further investigation in this context.
The synthesis of this compound involves multi-step organic reactions that showcase the ingenuity of modern synthetic chemistry. Key steps include bromination of a phenyl ring followed by coupling with a trifluoromethylated quinoline precursor. These reactions require precise control over reaction conditions to ensure high yields and purity. Advances in catalytic systems have made these transformations more efficient and environmentally friendly, aligning with green chemistry principles.
The pharmaceutical industry continues to invest heavily in quinoline-based therapeutics due to their proven track record and versatility. Companies are exploring new derivatives like 6-Quinolinecarboxylic acid, 8-(4-bromophenyl)-7-(trifluoromethyl) as part of their pipeline for treating various diseases. Preclinical studies are underway to evaluate its efficacy and safety profile before it can be considered for human trials.
In conclusion,6-Quinolinecarboxylic acid, 8-(4-bromophenyl)-7-(trifluoromethyl) (CAS no: 2060031-79-8) represents a promising compound with significant potential in chemical biology and drug discovery. Its unique structural features make it an ideal candidate for further exploration as a therapeutic agent or molecular tool kit component。The ongoing research into its applications underscores its importance as a building block for innovative chemical biology solutions。
2060031-79-8 (6-Quinolinecarboxylic acid, 8-(4-bromophenyl)-7-(trifluoromethyl)-) Related Products
- 11099-34-6(COPPER METAL ALLOY-COPPER TIN)
- 2138060-47-4(4-Methyl-3-(thiophen-2-ylsulfanyl)cyclohexan-1-one)
- 80122-78-7(4-Ethenyl-2-iodophenol)
- 2665662-72-4(tert-butyl N-(4-amino-5-fluoro-2-methyl-phenyl)-N-tert-butoxycarbonyl-carbamate)
- 1009459-54-4(2-chloro-6-fluoro-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide)
- 2228405-56-7(2-(3,3-dimethylcyclohexyl)-2,2-difluoroethan-1-ol)
- 30462-35-2(Theaflavin 3,3'-digallate)
- 338407-67-3(2-(3-{(2,4-Dichlorobenzyl)oxyimino}propanoyl)-N-methyl-1-hydrazinecarbothioamide)
- 16948-36-0((R)-5-tert-Butyl 1-methyl 2-aminopentanedioate hydrochloride)
- 50488-34-1(2-bromo-4-tert-butyl-pyridine)




